molecular formula C9H14ClNO2 B6239929 (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride CAS No. 2361625-35-4

(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride

Cat. No. B6239929
M. Wt: 203.7
InChI Key:
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Description

(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride, commonly referred to as ABAH, is an organic compound and a derivative of the amino acid valine. ABAH is used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and protein folding.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride involves the preparation of the bicyclo[4.1.0]hept-3-en-3-ylacetic acid intermediate, followed by the introduction of the amino group and subsequent conversion to the hydrochloride salt.

Starting Materials
Cyclopentadiene, Maleic anhydride, Sodium hydroxide, Methyl iodide, Diethylamine, Hydrochloric acid

Reaction
Step 1: Preparation of bicyclo[4.1.0]hept-3-en-3-ylacetic acid, a. Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form the Diels-Alder adduct., b. The adduct is then treated with methyl iodide to form the corresponding quaternary salt., c. The salt is hydrolyzed with aqueous sodium hydroxide to yield bicyclo[4.1.0]hept-3-en-3-ylacetic acid., Step 2: Introduction of the amino group, a. Bicyclo[4.1.0]hept-3-en-3-ylacetic acid is treated with diethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide., b. The amide is then reduced with a reducing agent such as lithium aluminum hydride to yield the corresponding amine., Step 3: Conversion to hydrochloride salt, a. The amine is treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid.

Scientific Research Applications

ABAH has a wide range of applications in scientific research. It has been used in drug delivery systems to increase the bioavailability of drugs. It has also been used as an enzyme inhibitor to study the structure and function of enzymes. Additionally, ABAH has been used to study the effects of protein folding on biological processes.

Mechanism Of Action

ABAH acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking substrate binding. This prevents the enzyme from catalyzing the reaction and leads to a decrease in enzyme activity. ABAH can also act as a substrate for enzymes, allowing the enzyme to catalyze the reaction and leading to an increase in enzyme activity.

Biochemical And Physiological Effects

ABAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450s, proteases, and phosphatases. Additionally, ABAH has been shown to increase the bioavailability of drugs and to affect the folding of proteins.

Advantages And Limitations For Lab Experiments

ABAH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, ABAH also has several limitations. It is not very soluble in water, and it is not very stable in solution.

Future Directions

ABAH has a wide range of potential applications in scientific research. It could be used to study the effects of enzyme inhibition on biological processes, to study the effects of protein folding on biological processes, and to develop drug delivery systems. Additionally, ABAH could be used to study the effects of drugs on biochemical and physiological processes. Furthermore, ABAH could be used to develop new drugs and drug delivery systems.

properties

CAS RN

2361625-35-4

Product Name

(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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